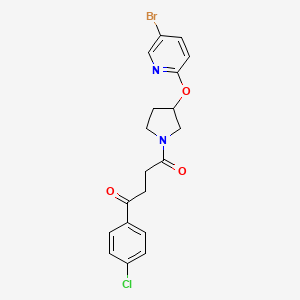![molecular formula C15H22N2O B2854969 4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine CAS No. 2379971-68-1](/img/structure/B2854969.png)
4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine” is a complex organic molecule that contains a pyridine ring and a piperidine ring. The piperidine ring is attached to the pyridine ring through a methoxy bridge. The piperidine ring also has a but-3-enyl group attached to it .
Molecular Structure Analysis
The molecule contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a piperidine ring, which is a six-membered ring with one nitrogen atom. These rings are connected by a methoxy group. The piperidine ring also has a but-3-enyl group attached to it .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the double bond in the but-3-enyl group could undergo addition reactions, and the methoxy group could be cleaved under acidic conditions .Wissenschaftliche Forschungsanwendungen
Drug Design and Discovery
4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine: derivatives are pivotal in the field of drug design and discovery. They serve as key intermediates in the synthesis of compounds with potential therapeutic effects. For instance, piperidine, which is part of the compound’s structure, is found in many pharmacologically active molecules, including those acting as dual inhibitors for certain resistant cancer types .
Organic Synthesis
In organic chemistry, this compound can be utilized for the synthesis of complex molecules. Its structure, which includes both a piperidine and a pyridine moiety, makes it a versatile reagent for constructing cyclic compounds and for use in multicomponent reactions .
Chemical Engineering
The compound’s role in chemical engineering primarily revolves around its use as a building block for synthesizing various chemicals. Its reactive sites allow for modifications and derivatizations, leading to materials with desired properties for industrial applications .
Materials Science
In materials science, derivatives of 4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine could be explored for creating new materials with unique electrical, optical, or mechanical properties. The incorporation of such heterocyclic compounds into polymers or coatings could enhance material performance .
Analytical Chemistry
This compound may also find applications in analytical chemistry, where it could be used as a standard or a reagent in chromatographic methods or spectrometric analyses to identify or quantify substances .
Pharmacology
In pharmacology, the compound’s derivatives are studied for their biological activity. They could act on various biological targets, offering insights into the development of new drugs or therapeutic strategies .
Medicinal Chemistry
The piperidine and pyridine rings present in the compound are common motifs in medicinal chemistry. They are often found in molecules with significant biological activity, making them valuable for the design of new medicinal agents .
Heterocyclic Chemistry
As a heterocyclic compound, 4-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine is of interest in the study of heterocyclic chemistry. It can be used to explore new reactions, mechanisms, and the synthesis of novel heterocyclic systems .
Zukünftige Richtungen
The potential applications of this compound would depend on its physical, chemical, and biological properties. It could be interesting to study its biological activity, given the presence of the pyridine and piperidine rings, which are common in many pharmaceuticals . Further studies could also explore its potential uses in materials science or as a building block in the synthesis of more complex molecules.
Wirkmechanismus
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used in drug design .
Mode of Action
Piperidine derivatives have been found to exhibit various pharmacological activities, suggesting diverse modes of action depending on the specific derivative and its targets .
Biochemical Pathways
Piperidine derivatives, in general, are known to interact with various biochemical pathways, but the specific pathways would depend on the exact derivative and its targets .
Result of Action
Piperidine derivatives have been found to exhibit various pharmacological activities, suggesting diverse cellular and molecular effects depending on the specific derivative and its targets .
Eigenschaften
IUPAC Name |
4-[(1-but-3-enylpiperidin-3-yl)methoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-3-10-17-11-4-5-14(12-17)13-18-15-6-8-16-9-7-15/h2,6-9,14H,1,3-5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPYTRZLJPZEKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCN1CCCC(C1)COC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

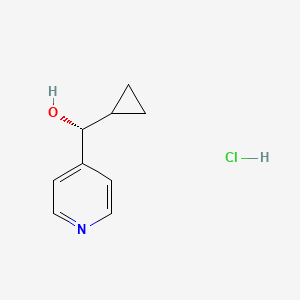

![8-(Trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-ol](/img/structure/B2854890.png)
![2-Chloro-3-{4-[(3-methylpiperidino)carbonyl]piperidino}naphthoquinone](/img/structure/B2854891.png)
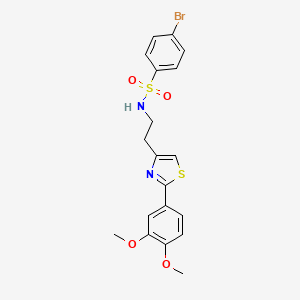
![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperidine-4-carboxamide](/img/structure/B2854894.png)
![N-(4-fluorophenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2854895.png)

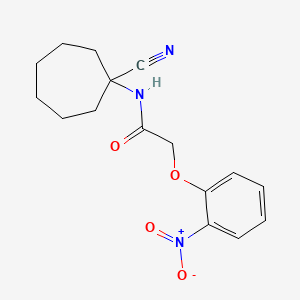

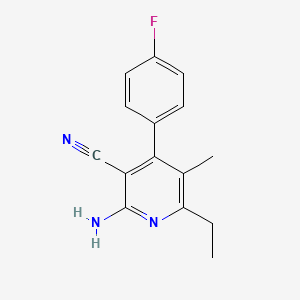
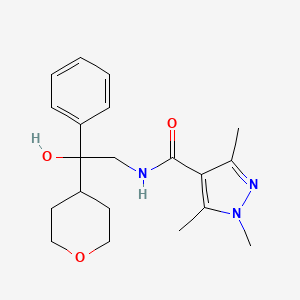
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/no-structure.png)
